molecular formula C11H18Br2O4 B13958330 Pentane-1,5-diyl bis(3-bromopropionate) CAS No. 53219-90-2

Pentane-1,5-diyl bis(3-bromopropionate)

Cat. No.: B13958330
CAS No.: 53219-90-2
M. Wt: 374.07 g/mol
InChI Key: XFUTVHAXMLALRL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pentane-1,5-diyl bis(3-bromopropionate) can be synthesized through the esterification reaction between pentane-1,5-diol and 3-bromopropionic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of pentane-1,5-diyl bis(3-bromopropionate) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Pentane-1,5-diyl bis(3-bromopropionate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the bromine atoms.

    Reduction Products: Alcohols derived from the reduction of ester groups.

    Hydrolysis Products: Pentane-1,5-diol and 3-bromopropionic acid.

Mechanism of Action

The mechanism of action of pentane-1,5-diyl bis(3-bromopropionate) involves its reactivity towards nucleophiles and reducing agents. The bromine atoms and ester groups are key sites for chemical reactions, allowing the compound to participate in various transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentane-1,5-diyl bis(3-bromopropionate) is unique due to the presence of bromine atoms, which confer specific reactivity and properties. The bromine atoms make the compound more reactive towards nucleophiles compared to its chlorine and iodine analogs. Additionally, the pentane backbone provides a specific spatial arrangement that can influence the compound’s behavior in chemical reactions .

Properties

CAS No.

53219-90-2

Molecular Formula

C11H18Br2O4

Molecular Weight

374.07 g/mol

IUPAC Name

5-(3-bromopropanoyloxy)pentyl 3-bromopropanoate

InChI

InChI=1S/C11H18Br2O4/c12-6-4-10(14)16-8-2-1-3-9-17-11(15)5-7-13/h1-9H2

InChI Key

XFUTVHAXMLALRL-UHFFFAOYSA-N

Canonical SMILES

C(CCOC(=O)CCBr)CCOC(=O)CCBr

Origin of Product

United States

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